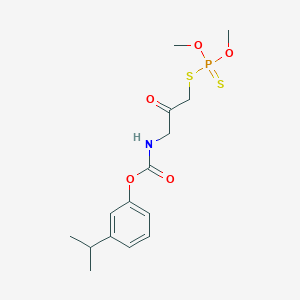

3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate

Description

3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate is a synthetic carbamate derivative with a unique structural hybrid of carbamate and organophosphate-like moieties. Its molecular formula is C₁₅H₂₁NO₅PS₂, featuring:

- A methylcarbamate core (-O(CO)NCH₃).

- A 3-(1-methylethyl)phenyl (isopropylphenyl) substituent.

- A dimethoxyphosphinothioylthio acetyl group (-S-C(O)-S-P(S)(OCH₃)₂).

The phosphorothioate component may enhance stability or bioactivity compared to simpler carbamates .

Properties

CAS No. |

22343-07-3 |

|---|---|

Molecular Formula |

C15H22NO5PS2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) N-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate |

InChI |

InChI=1S/C15H22NO5PS2/c1-11(2)12-6-5-7-14(8-12)21-15(18)16-9-13(17)10-24-22(23,19-3)20-4/h5-8,11H,9-10H2,1-4H3,(H,16,18) |

InChI Key |

NEZZLYHNLCQXDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)NCC(=O)CSP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-ylphenyl derivative, followed by the introduction of the carbamate group through a reaction with an appropriate isocyanate. The final step involves the addition of the dimethoxyphosphinothioylsulfanyl group under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and require further research to fully understand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamate Class

Isoprocarb (2-Isopropylphenyl methylcarbamate)

- Molecular Formula: C₁₁H₁₅NO₂.

- Key Features : Lacks the phosphorothioate-acetyl group; simpler isopropylphenyl-methylcarbamate structure.

- Use : Insecticide targeting AChE, primarily effective against rice pests like leafhoppers .

- Comparison : The absence of the phosphorothioate group in Isoprocarb reduces its persistence and systemic activity compared to the target compound.

Promecarb (3-Methyl-5-(1-methylethyl)phenyl methylcarbamate)

- Molecular Formula: C₁₂H₁₇NO₂.

- Use : Broad-spectrum insecticide with contact and stomach action .

- Comparison : The target compound’s phosphorothioate-acetyl group may confer resistance to enzymatic degradation, enhancing its residual activity.

Bufencarb (Mixture of 3-(1-ethylpropyl)phenyl and 3-(1-methylbutyl)phenyl methylcarbamates)

- Molecular Formula: C₁₃H₁₉NO₂ (primary component).

- Key Features : Bulky alkyl substituents on the phenyl ring.

- Use : Insecticide with systemic properties .

- Comparison : The target compound’s phosphorothioate group likely improves translocation in plant tissues compared to Bufencarb’s alkyl-based systemic action.

Hybrid Carbamate-Organophosphate Analogues

Mecarbam (Ethyl (((diethoxyphosphinothioyl)thio)acetyl)methylcarbamate)

- Molecular Formula: C₁₀H₁₉NO₅PS₂.

- Key Features: Ethyl carbamate with a diethoxyphosphinothioyl group instead of dimethoxy.

- Use : Acaricide and insecticide .

- Comparison : The target compound’s dimethoxy substitution on phosphorus may reduce steric hindrance, improving binding to AChE compared to Mecarbam’s bulkier diethoxy group.

Isofenphos (1-Methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate)

Substituent-Specific Comparisons

Mechanistic and Toxicological Insights

- AChE Inhibition : The target compound’s carbamate group reversibly inhibits AChE, while its phosphorothioate moiety may prolong action via slow oxidation to an active oxon form .

- Toxicity Profile: Carbamates are generally less toxic than organophosphates due to reversible inhibition. However, the phosphorothioate group in the target compound could increase environmental persistence, warranting ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.